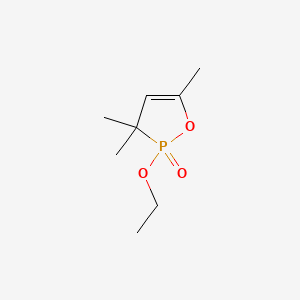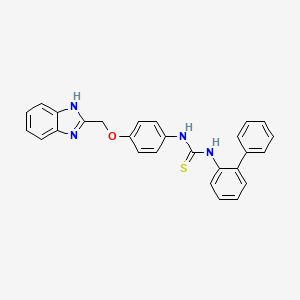
2-Ethoxy-2,3-dihydro-3,3,5-trimethyl-1,2-oxaphosphole 2-oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethoxy-2,3-dihydro-3,3,5-trimethyl-1,2-oxaphosphole 2-oxide is a chemical compound known for its unique structure and properties It is a member of the oxaphosphole family, which are heterocyclic compounds containing phosphorus
Vorbereitungsmethoden
The synthesis of 2-Ethoxy-2,3-dihydro-3,3,5-trimethyl-1,2-oxaphosphole 2-oxide typically involves the reaction of specific precursors under controlled conditions. One common method involves the reaction of ethoxyphosphine with a suitable alkene in the presence of a catalyst. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product .
Analyse Chemischer Reaktionen
2-Ethoxy-2,3-dihydro-3,3,5-trimethyl-1,2-oxaphosphole 2-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Wissenschaftliche Forschungsanwendungen
2-Ethoxy-2,3-dihydro-3,3,5-trimethyl-1,2-oxaphosphole 2-oxide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other phosphorus-containing compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Ethoxy-2,3-dihydro-3,3,5-trimethyl-1,2-oxaphosphole 2-oxide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It can also participate in various catalytic processes, facilitating chemical transformations through its unique electronic properties .
Vergleich Mit ähnlichen Verbindungen
2-Ethoxy-2,3-dihydro-3,3,5-trimethyl-1,2-oxaphosphole 2-oxide can be compared with other oxaphosphole derivatives, such as:
2-Ethoxy-3,3,5-trimethyl-2,3-dihydro-1,2-oxaphosphole: Similar in structure but lacks the oxide group.
2-Ethoxy-2,3-dihydro-4,4,6-trimethyl-1,2-oxaphosphole 2-oxide: Contains additional methyl groups, leading to different reactivity and applications.
Eigenschaften
CAS-Nummer |
7614-58-6 |
|---|---|
Molekularformel |
C8H15O3P |
Molekulargewicht |
190.18 g/mol |
IUPAC-Name |
2-ethoxy-3,3,5-trimethyl-1,2λ5-oxaphosphole 2-oxide |
InChI |
InChI=1S/C8H15O3P/c1-5-10-12(9)8(3,4)6-7(2)11-12/h6H,5H2,1-4H3 |
InChI-Schlüssel |
WGWWDEGFOHFNPB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP1(=O)C(C=C(O1)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















